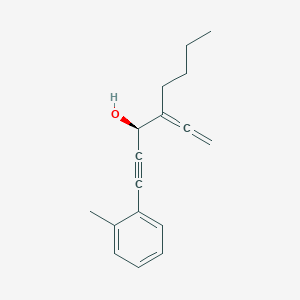
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is a complex organic compound with the molecular formula C17H20O and a molecular weight of 240.34 g/mol . This compound is characterized by the presence of an alkyne group, a hydroxyl group, and a substituted phenyl group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- typically involves multi-step organic reactions. One common method includes the alkylation of a terminal alkyne with a suitable electrophile, followed by the addition of a hydroxyl group at the third carbon position. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne, and the reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The substituted phenyl group can interact with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
1-Octyn-3-ol, 4-ethenylidene-1-phenyl-, (3S)-: Similar structure but with a different substitution pattern on the phenyl group.
4-ethenylidene-1-phenyloct-1-yn-3-ol: Similar structure but with a different stereochemistry.
Uniqueness
1-Octyn-3-ol, 4-ethenylidene-1-(2-methylphenyl)-, (3R)- is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in the synthesis of specific target molecules and in studying structure-activity relationships .
Properties
CAS No. |
651020-90-5 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
InChI |
InChI=1S/C17H20O/c1-4-6-10-15(5-2)17(18)13-12-16-11-8-7-9-14(16)3/h7-9,11,17-18H,2,4,6,10H2,1,3H3/t17-/m1/s1 |
InChI Key |
PAVASEJDJPRUOV-QGZVFWFLSA-N |
Isomeric SMILES |
CCCCC(=C=C)[C@@H](C#CC1=CC=CC=C1C)O |
Canonical SMILES |
CCCCC(=C=C)C(C#CC1=CC=CC=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















